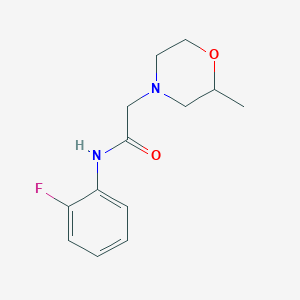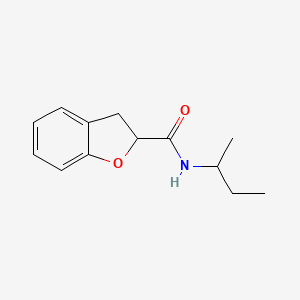
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide, also known as FCPCA, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective agonist for the cannabinoid receptor subtype 2 (CB2), which is primarily found in immune cells. The CB2 receptor plays a crucial role in regulating the immune system, and the activation of this receptor has been shown to have anti-inflammatory and immunomodulatory effects.
Wissenschaftliche Forschungsanwendungen
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has been extensively used in scientific research to study the CB2 receptor and its role in the immune system. The compound has been used in various in vitro and in vivo studies to investigate the anti-inflammatory and immunomodulatory effects of CB2 receptor activation. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has also been used in studies on the potential therapeutic applications of CB2 receptor agonists in various diseases, including inflammation, pain, and cancer.
Wirkmechanismus
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide acts as a selective agonist for the CB2 receptor, which is primarily expressed in immune cells. The activation of CB2 receptors has been shown to have anti-inflammatory and immunomodulatory effects. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide binds to the CB2 receptor and activates downstream signaling pathways, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has also been shown to inhibit the migration of immune cells to sites of inflammation.
Biochemical and Physiological Effects
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, while promoting the production of anti-inflammatory cytokines, such as IL-10. N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide has also been shown to inhibit the migration of immune cells to sites of inflammation, which can help reduce tissue damage and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide is a potent and selective agonist for the CB2 receptor, which makes it an ideal tool for studying the role of this receptor in the immune system. The compound has been extensively characterized in vitro and in vivo, and its effects on immune cells have been well-documented. However, one limitation of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide and CB2 receptor agonists. One area of research is the development of more potent and selective CB2 receptor agonists that can be used as therapeutic agents for various diseases. Another area of research is the investigation of the role of the CB2 receptor in the central nervous system and its potential therapeutic applications in neurological disorders. Additionally, the use of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Synthesemethoden
The synthesis of N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide involves several steps, including the preparation of the starting materials, the formation of the cyclopentanecarboxamide ring, and the introduction of the fluorine and methoxy substituents. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The detailed synthesis method can be found in the literature.
Eigenschaften
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-12-7-6-10(8-11(12)14)15-13(16)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMWABQEXJNOKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methoxyphenyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(methoxymethyl)phenyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7514295.png)
![2-[(5-Fluoro-2-methoxyphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7514301.png)




![2-[[5-(2-Bromophenyl)tetrazol-2-yl]methyl]benzonitrile](/img/structure/B7514334.png)





